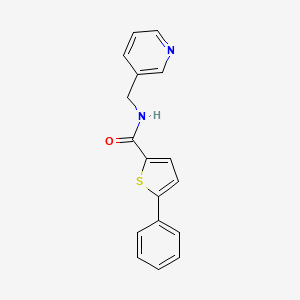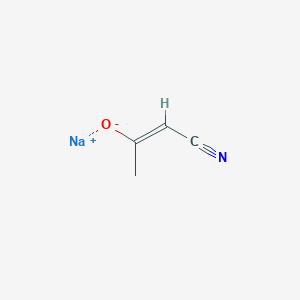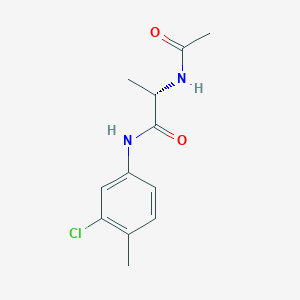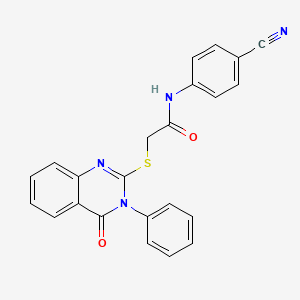
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
科学研究应用
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes (2).
Agriculture: The compound has also been studied for its potential as a fungicide. Studies have shown that it can inhibit the growth of certain fungi that are harmful to crops (3).
Material Science: The compound has been studied for its potential as a corrosion inhibitor. Studies have shown that it can inhibit the corrosion of certain metals (4).
作用机制
The mechanism of action of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine varies depending on the application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In agriculture, the compound has been shown to inhibit the growth of certain fungi by interfering with their cell membranes. In material science, the compound has been shown to inhibit the corrosion of certain metals by forming a protective layer on the metal surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine vary depending on the application. In medicinal chemistry, the compound has been shown to induce apoptosis in cancer cells. In agriculture, the compound has been shown to inhibit the growth of certain fungi. In material science, the compound has been shown to inhibit the corrosion of certain metals.
实验室实验的优点和局限性
The advantages of using 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine in lab experiments include its potential as an anticancer agent, fungicide, and corrosion inhibitor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound in different applications.
2. Development of new derivatives of the compound with improved properties.
3. Studies to determine the toxicity of the compound in different applications.
4. Development of new applications for the compound in areas such as energy storage and catalysis.
5. Studies to determine the environmental impact of the compound in different applications.
Conclusion
In conclusion, 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
合成方法
The synthesis of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-1-(2-hydroxyethyl)benzene and potassium carbonate in dimethylformamide. The product is then treated with thionyl chloride and benzothiazole-2-thiol to yield the final compound (1).
属性
IUPAC Name |
5-(1,3-benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S3/c11-9-13-14-10(17-9)15-5-8-12-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMQCPRQTSVUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)
![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)